Oxolane;trichlorochromium
Overview
Description
Oxolane;trichlorochromium is a coordination compound with the chemical formula C12H24Cl3CrO3This compound is characterized by its purple crystalline powder form and is soluble in organic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Oxolane;trichlorochromium typically involves the reaction of chromium(III) chloride with tetrahydrofuran in a 1:3 molar ratio. The reaction mixture is heated under reflux conditions to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxolane;trichlorochromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, such as Chromium(II) chloride.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other coordinating solvents or ligands like pyridine or phosphines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Chromium(VI) compounds, while reduction can produce Chromium(II) complexes .
Scientific Research Applications
Oxolane;trichlorochromium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other chromium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallopharmaceuticals.
Industry: It is used in the production of high-purity chromium materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of Oxolane;trichlorochromium involves its ability to coordinate with various ligands and substrates. The chromium center can undergo redox reactions, facilitating electron transfer processes. The tetrahydrofuran ligands stabilize the chromium center, allowing it to participate in catalytic cycles and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Chromium(III) chloride: A simpler compound without the tetrahydrofuran ligands.
Chromium(III) acetylacetonate: Another coordination complex with different ligands.
Chromium(III) nitrate: A chromium compound with nitrate ligands
Uniqueness
Oxolane;trichlorochromium is unique due to its specific coordination with tetrahydrofuran ligands, which imparts distinct solubility and reactivity properties. This makes it particularly useful in organic synthesis and catalysis compared to other chromium compounds .
Properties
IUPAC Name |
oxolane;trichlorochromium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.Cr/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOMBOLDXZUMBU-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Cr](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3CrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455230 | |
Record name | Chromium(III) chloride tetrahydrofuran complex (1:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10170-68-0 | |
Record name | Chromium(III) chloride tetrahydrofuran complex (1:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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